molecular formula C4H4ClNO2 B042832 N-Chlorosuccinimide CAS No. 128-09-6

N-Chlorosuccinimide

Cat. No.: B042832
CAS No.: 128-09-6
M. Wt: 133.53 g/mol
InChI Key: JRNVZBWKYDBUCA-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Succinchlorimide can be synthesized through the chlorination of succinimide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective chlorination of the succinimide . Industrial production methods often involve the use of continuous flow reactors to achieve high yields and purity of the product .

Chemical Reactions Analysis

Succinchlorimide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include chlorine gas, sodium hypochlorite, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and substrates used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloropyrrolidine-2,5-dione
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InChI

InChI=1S/C4H4ClNO2/c5-6-3(7)1-2-4(6)8/h1-2H2
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InChI Key

JRNVZBWKYDBUCA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(=O)N(C1=O)Cl
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Molecular Formula

C4H4ClNO2
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DSSTOX Substance ID

DTXSID2042199
Record name N-Chlorosuccinimide
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Molecular Weight

133.53 g/mol
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Physical Description

White solid; [Hawley] White powder; [MSDSonline]
Record name N-Chlorosuccinimide
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Solubility

In water, 14 g/L at 25 °C, Slightly soluble in water, 1 g dissolves in about 70 mL water (1.43X10+4 mg/L) at 25 °C, 1 g dissolves in about 150 mL alcohol, about 50 mL benzene; sparingly soluble in ether, chloroform, carbon tetrachloride, Slightly soluble in ethanol, chloroform, benzene, lignin; soluble in acetone, acetic acid
Record name N-Chlorosuccinimide
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Density

1.65 g/cu cm at 25 °C
Record name N-Chlorosuccinimide
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Vapor Pressure

0.00768 [mmHg]
Record name N-Chlorosuccinimide
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Color/Form

Orthorhombic crystals, Plates from carbon tetrachloride, White crystalline powder

CAS No.

128-09-6
Record name Chlorosuccinimide
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Record name Succinchlorimide [NF]
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Melting Point

150 °C
Record name N-Chlorosuccinimide
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Synthesis routes and methods

Procedure details

A solution of 10.73 g of 4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran in 107 ml of tetrahydrofuran was slowly added dropwise at room temperature to 26.7 g of freshly crystallized N-chlorosuccinimide dissolved in 210 ml of acetonitrile and 105 ml of ethanol. The mixture was stirred at room temperature for 3 hours, subsequently hydrolyzed by the addition of 100 ml of water, diluted with 1 l of water and extracted with three portions of ethyl acetate. The organic phases were washed twice with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated to dryness in vacuo. Excess N-chlorosuccinimide and resulting succinimide were separated by filtration through a layer of silica gel 60 with hexane/ethyl acetate (19:1). The thus-obtained crude α-chloro-ethyl ester was dissolved in 85 ml of acetone, the solution was treated with 2.48 g of thiourea and the mixture was dried for 4 days. The initially clear solution liberated colorless crystals. These were separated, washed with acetone and recrystallized from ethanol/ethyl acetate, and there was obtained (±)-6-fluoro-2,3-dihydro-2'-iminospiro[4H-1-benzopyran-4,5'-thiazolidin]-4'-one hydrochloride of melting point 215°-217° C.
Name
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Chlorosuccinimide
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Customer
Q & A

ANone: N-Chlorosuccinimide (NCS) acts as a source of electrophilic chlorine (Cl+) and can react with various functional groups, leading to a range of downstream effects. For example:

  • Oxidation of Sulfides: NCS oxidizes sulfides to sulfoxides and sulfones. This process proceeds through the formation of a chlorosulfonium ion intermediate. [, ]
  • Disulfide Bond Formation: NCS facilitates disulfide bond formation in peptides by oxidizing thiol groups. This is particularly useful in solid-phase peptide synthesis. [, ]
  • Halogenation of Aromatic Compounds: NCS can chlorinate aromatic compounds, particularly electron-rich ones, via electrophilic aromatic substitution. [, , ]
  • Oxidation of Alcohols: In the presence of a catalyst, NCS can oxidize alcohols to aldehydes or ketones. This method demonstrates selectivity, with different conditions favoring primary or secondary alcohol oxidation. [, ]

ANone:

    ANone:

      ANone: NCS can act as a catalyst in certain reactions, though it's more commonly used as a stoichiometric reagent.

      • Selectivity: NCS exhibits selectivity depending on the reaction conditions and substrates. For example, it can selectively oxidize primary alcohols over secondary alcohols under specific conditions. []
      • Uses: NCS finds applications in various synthetic transformations, including:
        • Oxidation of sulfides to sulfoxides and sulfones [, ]
        • Disulfide bond formation in peptides [, ]
        • Halogenation of aromatic compounds [, , ]
        • Oxidation of alcohols to aldehydes or ketones [, ]
        • Synthesis of sulfonyl chlorides from thiols and disulfides [, ]

      A: While specific computational studies focusing on NCS may be limited within the provided abstracts, semi-empirical calculations like AM1 and PM3 have been employed to predict the reactivity of β-carbolines and their chlorinated derivatives obtained using NCS. [] These calculations used HOMO-LUMO energy differences and charge densities to understand the reactivity trends.

        ANone: NCS is generally stable when stored properly but can degrade in the presence of moisture and light.

          ANone: The provided research focuses on the chemical reactivity and synthetic applications of NCS. Information on its PK/PD properties, such as ADME, in vivo activity, and efficacy is not covered in these studies.

          ANone: Several alternatives to NCS exist for specific applications:

          • Selectfluor™: This reagent is a fluorinating agent and can be used in the synthesis of sulfonyl fluorides from disulfides. []

          A: While specific strategies for recycling NCS are not mentioned in the provided research, one study demonstrates the efficient conversion of succinimide, a byproduct of NCS reactions, back into NCS using sodium hypochlorite. This method highlights a potential approach to recycle a major byproduct and improve the sustainability of NCS-mediated reactions. []

          ANone: Research on NCS utilizes standard organic chemistry infrastructure and resources, including:

            ANone: While primarily recognized as a reagent in organic synthesis, NCS demonstrates cross-disciplinary applications:

            • Peptide Chemistry: NCS is crucial for disulfide bond formation in peptide synthesis, bridging organic chemistry and biochemistry. [, ]

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